![molecular formula C18H26N4O4Si B14082338 1H-1,2,3-Triazole, 4-(4-nitrophenyl)-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1-[(trimethylsilyl)methyl]-](/img/structure/B14082338.png)
1H-1,2,3-Triazole, 4-(4-nitrophenyl)-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1-[(trimethylsilyl)methyl]-
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Overview
Description
The compound 1H-1,2,3-Triazole, 4-(4-nitrophenyl)-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1-[(trimethylsilyl)methyl]- features a 1,2,3-triazole core substituted at three positions:
- Position 1: A trimethylsilyl methyl (TMS-methyl) group, which enhances lipophilicity and steric bulk.
- Position 5: A tetrahydro-2H-pyran-2-yloxymethyl (THP-O-methyl) group, improving solubility and metabolic stability.
This triazole derivative is hypothesized to exhibit applications in medicinal chemistry, such as enzyme inhibition (e.g., carbonic anhydrase-II) or antimicrobial activity, based on structural parallels to bioactive analogs .
Biological Activity
1H-1,2,3-Triazoles are a class of heterocyclic compounds recognized for their diverse biological activities. The compound 1H-1,2,3-triazole, 4-(4-nitrophenyl)-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1-[(trimethylsilyl)methyl]- is of particular interest due to its potential medicinal properties. This article explores its biological activity, focusing on anticancer, antimicrobial, and other pharmacological effects.
Structure and Synthesis
The compound features a triazole ring substituted with a nitrophenyl group and a tetrahydropyran moiety. Its synthesis typically involves "click" chemistry methods, which allow for the efficient formation of the triazole linkage through azide-alkyne cycloaddition reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- Inhibition of Thymidylate Synthase : The compound demonstrated significant inhibitory activity against thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The IC50 values ranged from 1.95 to 4.24 μM, indicating strong efficacy compared to standard drugs like Pemetrexed (IC50 = 7.26 μM) .
- Cell Line Studies : In vitro tests showed that the compound effectively inhibited cell growth across various cancer cell lines, including MCF-7 and HT-29, with IC50 values ranging from 1.02 to 74.28 μM .
Antimicrobial Activity
The antimicrobial properties of triazoles are well-documented:
- Bacterial Inhibition : Compounds derived from the triazole scaffold have shown potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against fungal pathogens .
- Fungal Activity : The synthesized triazole derivatives displayed higher antifungal activity compared to traditional antifungal agents like fluconazole .
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, triazoles have been evaluated for:
- Anti-inflammatory Properties : Some studies indicate that triazole derivatives can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Antiviral Activity : Preliminary screenings have suggested that certain triazole compounds may exhibit antiviral properties, although further research is needed to confirm these effects .
Data Summary
Case Studies
Several case studies illustrate the biological activity of this compound:
- Synthesis and Evaluation of Metronidazole Derivatives : A study synthesized metronidazole-triazole hybrids that showed enhanced antimicrobial effects compared to metronidazole alone .
- Cytotoxicity in Human Cancer Cell Lines : Gholampour et al.'s research on naphthoquinone-triazole hybrids demonstrated significant cytotoxicity against multiple cancer cell lines, highlighting the versatility of triazole scaffolds in drug development .
Comparison with Similar Compounds
Comparison with Similar 1,2,3-Triazole Derivatives
Structural Analogues and Substituent Effects
Table 1: Substituent Comparison of Key Triazole Derivatives
Key Observations :
- The TMS-methyl group at Position 1 in the target compound is unique among analogs, offering steric protection and altered pharmacokinetics compared to benzyl or phenyl groups .
- The 4-nitrophenyl group at Position 4 is shared with several analogs, suggesting a role in electronic modulation for bioactivity .
SAR Insights :
- The 4-nitrophenyl group is a conserved feature in carbonic anhydrase-II inhibitors, suggesting the target compound may share this activity .
- TMS-methyl and THP-O-methyl groups may reduce cytotoxicity compared to halogenated analogs, as bulky substituents often mitigate off-target effects .
Physicochemical Properties
- Solubility : The THP-O-methyl group increases hydrophilicity, counterbalancing the lipophilic TMS-methyl group. This balance may improve bioavailability relative to purely hydrophobic analogs (e.g., phenyl or CF3 derivatives) .
- Stability : The TMS group may confer resistance to oxidative metabolism, extending half-life in vivo compared to benzyl or alkyl substituents .
Properties
Molecular Formula |
C18H26N4O4Si |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
trimethyl-[[4-(4-nitrophenyl)-5-(oxan-2-yloxymethyl)triazol-1-yl]methyl]silane |
InChI |
InChI=1S/C18H26N4O4Si/c1-27(2,3)13-21-16(12-26-17-6-4-5-11-25-17)18(19-20-21)14-7-9-15(10-8-14)22(23)24/h7-10,17H,4-6,11-13H2,1-3H3 |
InChI Key |
RUHNIAZVMVGKQU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CN1C(=C(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])COC3CCCCO3 |
Origin of Product |
United States |
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